2-(Diphenoxymethyl)pyridine
Description
2-(Diphenoxymethyl)pyridine (CAS: 3678-70-4) is a pyridine derivative with a diphenoxymethyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₈H₁₅NO₂, and its molecular weight is 289.32 g/mol. The compound features a pyridine core modified by a diphenoxymethyl group, which introduces steric bulk and influences electronic properties.
Properties
CAS No. |
105745-58-2 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-(diphenoxymethyl)pyridine |
InChI |
InChI=1S/C18H15NO2/c1-3-9-15(10-4-1)20-18(17-13-7-8-14-19-17)21-16-11-5-2-6-12-16/h1-14,18H |
InChI Key |
PEXOHYPIMCHEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C2=CC=CC=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
To contextualize 2-(diphenoxymethyl)pyridine, we compare it with analogous pyridine-based compounds, focusing on substituent effects, physicochemical properties, and functional roles.
Table 1: Key Properties of Selected Pyridine Derivatives
Substituent Effects on Physicochemical Properties
- Steric and Electronic Modulation: this compound: The diphenoxymethyl group introduces significant steric hindrance and electron-donating properties via oxygen atoms. This may enhance solubility in polar solvents compared to purely aromatic substituents like diphenylmethyl (C₁₈H₁₅N) . 2-(Diphenylmethyl)pyridine: The diphenylmethyl group is purely hydrophobic, favoring applications in nonpolar media. Its lack of heteroatoms limits hydrogen-bonding interactions, unlike diphenoxymethyl derivatives. 2-(Chloromethyl)pyridine HCl: The chloromethyl group increases electrophilicity, making it reactive toward nucleophiles. Its hydrochloride salt form improves stability and handling .
- Thermal Stability: Chloromethyl derivatives (e.g., 2-(chloromethyl)pyridine HCl) exhibit moderate thermal stability, with decomposition observed at elevated temperatures (>200°C) . Diphenylmethyl and diphenoxymethyl derivatives likely have higher melting points due to increased molecular weight and van der Waals interactions, though specific data are absent.
Reactivity and Functional Utility
- Coordination Chemistry: 2,2'-Bipyridine is a classic ligand for transition metals (e.g., Ru complexes in dye-sensitized solar cells) due to its chelating nitrogen atoms . In contrast, this compound’s bulky substituent may hinder metal coordination but could stabilize unusual oxidation states. 2-(Diphenylphosphino)ethylpyridine (CAS: 10150-27-3) demonstrates phosphine-pyridine hybrid ligand behavior, enabling catalytic applications in cross-coupling reactions .
- Pharmacological Potential: 2-Aminopyridine derivatives are explored for CNS stimulation and acetylcholinesterase inhibition . The diphenoxymethyl group in this compound could enhance blood-brain barrier penetration due to lipophilicity. Chloromethylpyridine HCl shows acute toxicity (LD₅₀ = 316 mg/kg in rats), highlighting the need for careful handling .
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